
CFTR corrector 11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CFTR corrector 11 is a small molecule designed to correct the folding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound is part of a class of drugs known as CFTR modulators, which are used to treat cystic fibrosis, a genetic disorder caused by mutations in the CFTR gene. These mutations lead to the production of a defective CFTR protein, which results in the buildup of thick mucus in various organs, particularly the lungs and digestive system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CFTR corrector 11 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of organic solvents, catalysts, and reagents under controlled conditions. Specific details on the synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
CFTR corrector 11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.
Applications De Recherche Scientifique
CFTR corrector 11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of CFTR correction and to develop new CFTR modulators.
Biology: Employed in cellular and molecular biology studies to investigate the effects of CFTR correction on cellular processes and protein trafficking.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in treating cystic fibrosis.
Industry: Applied in the development of new therapeutic agents and in the optimization of drug delivery systems.
Mécanisme D'action
CFTR corrector 11 exerts its effects by binding to the CFTR protein and stabilizing its three-dimensional structure. This stabilization allows the protein to fold correctly and traffic to the cell surface, where it can function as a chloride channel. The molecular targets of this compound include specific regions of the CFTR protein that are prone to misfolding. The compound interacts with these regions to prevent premature degradation and promote proper folding and function.
Comparaison Avec Des Composés Similaires
CFTR corrector 11 is compared with other CFTR correctors such as lumacaftor, tezacaftor, and elexacaftor. These compounds share a similar mechanism of action but differ in their chemical structures and binding affinities. This compound is unique in its specific binding sites and its ability to correct certain CFTR mutations more effectively than other correctors.
List of Similar Compounds
Lumacaftor: A CFTR corrector used in combination with ivacaftor to treat cystic fibrosis.
Tezacaftor: Another CFTR corrector that is often used in combination with ivacaftor.
Elexacaftor: A newer CFTR corrector that is part of a triple combination therapy with tezacaftor and ivacaftor.
This compound stands out due to its unique chemical properties and its potential to address specific CFTR mutations that are less responsive to other correctors.
Propriétés
Formule moléculaire |
C18H23N3O4 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
5-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H23N3O4/c1-23-15-5-3-14(4-6-15)17-13-16(20-25-17)18(22)19-7-2-8-21-9-11-24-12-10-21/h3-6,13H,2,7-12H2,1H3,(H,19,22) |
Clé InChI |
COLCDHPLJCTYQT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


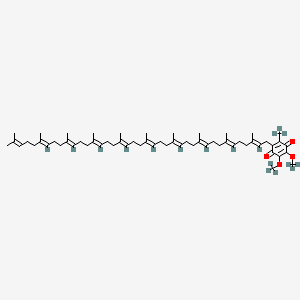

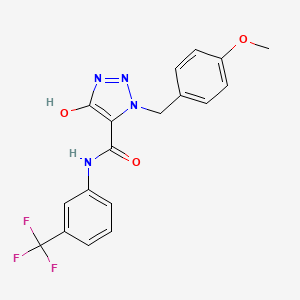
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
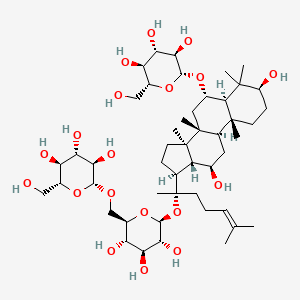

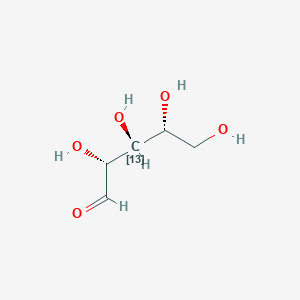
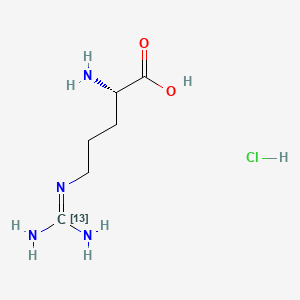
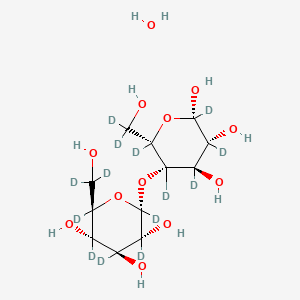
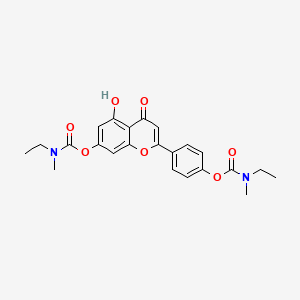
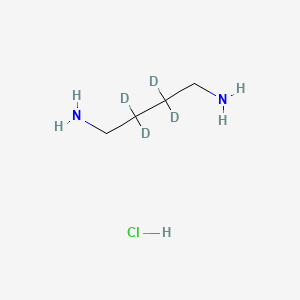


![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
